molecular formula C6H13ClN2 B15057855 3,8-Diazabicyclo[3.2.1]octane hydrochloride

3,8-Diazabicyclo[3.2.1]octane hydrochloride

Cat. No.: B15057855
M. Wt: 148.63 g/mol
InChI Key: MEOVUDDPRXNDOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,8-Diazabicyclo[3.2.1]octane hydrochloride is a bicyclic organic compound that features a unique structure with two nitrogen atoms incorporated into the bicyclic framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Diazabicyclo[3.2.1]octane hydrochloride typically involves cycloaddition reactions. One common method is the cycloaddition of azomethine ylides derived from 2(1H)-pyrazinones with acrylate and acrylic acid derivatives . For example, the cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl and tert-butyl acrylate yields 3,8-diazabicyclo[3.2.1]octane in 51-73% yield .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the cycloaddition reactions mentioned above suggests that similar methods could be adapted for large-scale production.

Mechanism of Action

The mechanism of action of 3,8-Diazabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with mu and delta opioid receptors, exhibiting analgesic properties . The compound’s bicyclic structure allows it to fit into the binding sites of these receptors, modulating their activity and resulting in analgesic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,8-Diazabicyclo[3.2.1]octane hydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo various cycloaddition reactions and its interaction with opioid receptors make it a valuable compound in both synthetic and medicinal chemistry .

Properties

Molecular Formula

C6H13ClN2

Molecular Weight

148.63 g/mol

IUPAC Name

3,8-diazabicyclo[3.2.1]octane;hydrochloride

InChI

InChI=1S/C6H12N2.ClH/c1-2-6-4-7-3-5(1)8-6;/h5-8H,1-4H2;1H

InChI Key

MEOVUDDPRXNDOX-UHFFFAOYSA-N

Canonical SMILES

C1CC2CNCC1N2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.